Acenocoumarol

描述

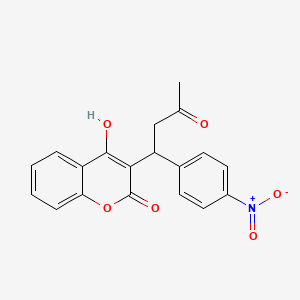

Structure

3D Structure

属性

IUPAC Name |

4-hydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO6/c1-11(21)10-15(12-6-8-13(9-7-12)20(24)25)17-18(22)14-4-2-3-5-16(14)26-19(17)23/h2-9,15,22H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VABCILAOYCMVPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022541, DTXSID00991186 | |

| Record name | Acenocoumarol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00991186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Acenocoumarol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015487 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

practically insoluble, Sparingly soluble in most organic solvents, SOL IN SOLN OF ALKALI HYDROXIDES, Soluble in alcohol, In water, 9.39 mg/l @ 20 to 25 °C, 1.06e-02 g/L | |

| Record name | Acenocoumarol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01418 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ACENOCOUMAROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3201 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acenocoumarol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015487 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals, White crystaline powder, OFF-WHITE TO LIGHT-TAN POWDER | |

CAS No. |

152-72-7 | |

| Record name | (±)-Acenocoumarol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acenocoumarol [INN:BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acenocoumarol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01418 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ACENOCOUMAROL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760052 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acenocoumarol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acenocoumarol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.281 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACENOCOUMAROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I6WP63U32H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACENOCOUMAROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3201 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acenocoumarol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015487 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

196-199, 196-199 °C, 197 °C | |

| Record name | Acenocoumarol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01418 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ACENOCOUMAROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3201 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acenocoumarol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015487 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Acenocoumarol on Vitamin K-Dependent Clotting Factors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the molecular mechanism of action of acenocoumarol, a potent oral anticoagulant. It details the drug's interaction with the vitamin K cycle, its inhibitory effect on vitamin K epoxide reductase (VKOR), and the subsequent impact on the gamma-carboxylation of vitamin K-dependent clotting factors. This document includes quantitative data on protein half-lives and drug potency, detailed experimental protocols for assessing the drug's activity, and signaling pathway diagrams to visually represent the core mechanisms. The intended audience includes researchers, scientists, and drug development professionals seeking a detailed understanding of acenocoumarol's pharmacodynamics.

Introduction to Acenocoumarol

Acenocoumarol is a 4-hydroxycoumarin derivative that functions as a vitamin K antagonist (VKA).[1] It is widely prescribed for the prevention and treatment of thromboembolic disorders, such as deep vein thrombosis, pulmonary embolism, and stroke in patients with atrial fibrillation.[2][3] Like other coumarin derivatives, its anticoagulant effect is achieved by disrupting the synthesis of functional vitamin K-dependent coagulation factors and regulatory proteins in the liver.[1][4]

The Vitamin K Cycle and its Role in Coagulation

The synthesis of active vitamin K-dependent proteins is reliant on a critical enzymatic pathway known as the vitamin K cycle, which occurs in the endoplasmic reticulum of hepatocytes. Vitamin K, in its reduced hydroquinone form (KH2), serves as an essential cofactor for the enzyme gamma-glutamyl carboxylase (GGCX).[4][5] GGCX catalyzes the post-translational carboxylation of specific glutamic acid (Glu) residues on the N-terminal regions of precursor proteins to form gamma-carboxyglutamic acid (Gla) residues.[1][6] This carboxylation is vital, as the Gla residues enable the proteins to bind calcium ions (Ca2+), a necessary step for their interaction with negatively charged phospholipid surfaces at sites of injury, thereby facilitating their role in the coagulation cascade.[2]

During the carboxylation reaction, vitamin K hydroquinone is oxidized to vitamin K 2,3-epoxide (KO).[5] For coagulation to be sustained, this epoxide must be recycled back to its active hydroquinone form. This is accomplished by the enzyme vitamin K epoxide reductase (VKOR), which reduces vitamin K epoxide to vitamin K quinone.[4][5] A subsequent reduction, potentially carried out by VKOR or other reductases, converts vitamin K quinone back to vitamin K hydroquinone, completing the cycle.[4]

Mechanism of Action of Acenocoumarol

Acenocoumarol exerts its anticoagulant effect by potently inhibiting the enzyme vitamin K epoxide reductase (VKORC1).[2][3] By blocking this key enzyme, acenocoumarol halts the regeneration of vitamin K hydroquinone from vitamin K epoxide.[4] This leads to a progressive depletion of the active, reduced form of vitamin K within the liver.[1]

The resulting functional vitamin K deficiency impairs the activity of gamma-glutamyl carboxylase, as it lacks its essential cofactor.[1][6] Consequently, the vitamin K-dependent precursor proteins—coagulation factors II (prothrombin), VII, IX, and X, and the natural anticoagulant proteins C and S—are synthesized but cannot be fully carboxylated.[2][7] These under-carboxylated proteins, often referred to as Proteins Induced by Vitamin K Absence (PIVKAs), are released into circulation but are biologically inactive because they cannot effectively bind calcium and participate in the coagulation cascade.[5] The anticoagulant effect of acenocoumarol is not immediate, as it depends on the natural clearance and degradation of the pre-existing, functional clotting factors from the bloodstream.[2]

Pharmacodynamic Effects on Vitamin K-Dependent Proteins

The onset of the anticoagulant effect of acenocoumarol is dictated by the biological half-lives of the pre-existing, fully carboxylated vitamin K-dependent proteins. Proteins with shorter half-lives are depleted more rapidly. Factor VII and Protein C, having the shortest half-lives, are the first to be affected.[2][8] The reduction in Protein C activity can temporarily create a prothrombotic state, which is why initial therapy is often bridged with a rapid-acting anticoagulant like heparin.[2][9] The full antithrombotic effect is achieved when the longer half-life factors, particularly Factor II (prothrombin), are sufficiently depleted, which typically takes several days.[2][10]

Data Presentation

The following tables summarize key quantitative data related to acenocoumarol's pharmacodynamics.

Table 1: Half-lives of Human Vitamin K-Dependent Coagulation Proteins

| Protein | Function | Biological Half-life (Approximate) |

|---|---|---|

| Factor VII | Procoagulant (Extrinsic Pathway) | 3 - 6 hours[8] |

| Protein C | Anticoagulant | 6 - 7 hours[2][8] |

| Factor IX | Procoagulant (Intrinsic Pathway) | 18 - 24 hours[8] |

| Factor X | Procoagulant (Common Pathway) | 30 - 40 hours[8] |

| Factor II (Prothrombin) | Procoagulant (Common Pathway) | 60 - 72 hours[2][10] |

| Protein S | Anticoagulant (Cofactor for Protein C) | Not precisely defined, but similar to other factors |

Table 2: In Vitro Inhibitory Potency of Acenocoumarol and Other Vitamin K Antagonists on VKOR Data from a cell-based VKOR activity assay using wild-type VKOR.

| VKA | IC₅₀ (nM) | Relative Potency Rank |

|---|---|---|

| Acenocoumarol | ~2.0 | 1 (Most Potent) |

| Phenprocoumon | ~4.0 | 2 |

| Warfarin | ~12.0 | 3 |

| Fluindione | ~13.0 | 4 |

Source: Data derived from cell-based assays reported in scientific literature.[1][3][11]

Table 3: Typical Dosing and Monitoring Parameters for Acenocoumarol

| Parameter | Value / Range | Notes |

|---|---|---|

| Initial Dose | 2 - 4 mg/day | Highly variable; may be guided by pharmacogenetics.[12] |

| Therapeutic INR Range | 2.0 - 3.0 | For most indications.[13] |

| Target INR | 2.5 | To maximize time in the therapeutic range.[13] |

| Monitoring Frequency | Daily initially, then spaced to every 4-6 weeks when stable.[13] | Adjustments require more frequent monitoring. |

Note: There is significant inter-individual variability in the dose-response to acenocoumarol, and a direct correlation between dose and INR is not consistently observed.[4][14] Dosing must be individualized based on frequent INR monitoring.

Experimental Protocols for Assessing Acenocoumarol Activity

Cell-Based Vitamin K Epoxide Reductase (VKOR) Activity Assay

Principle: This assay quantifies the inhibitory effect of a compound on VKOR activity within a cellular context. It utilizes a genetically engineered human cell line (e.g., HEK293) that is deficient in endogenous VKOR and expresses a reporter protein.[15][16] This reporter protein contains the gamma-carboxylation (Gla) domain of a vitamin K-dependent protein. The cells are cultured with vitamin K epoxide (KO). Functional intracellular VKOR will reduce the KO to KH2, allowing GGCX to carboxylate the reporter protein, which is then secreted into the medium. The amount of carboxylated reporter is quantified, typically by ELISA, and is directly proportional to VKOR activity. The IC₅₀ of an inhibitor like acenocoumarol can be determined by measuring the reduction in reporter carboxylation across a range of inhibitor concentrations.[15][17]

Detailed Methodology:

-

Cell Culture: Seed a VKOR-deficient HEK293 cell line stably expressing a Gla-domain reporter protein (e.g., FIXgla-PC) in 96-well plates.[15][17] Culture in a suitable medium (e.g., DMEM with 10% FBS) until cells reach appropriate confluence.

-

Treatment Preparation: Prepare a series of dilutions of acenocoumarol in complete cell culture medium. Each well should also contain a fixed, final concentration of vitamin K epoxide (e.g., 5 µM).[15] Include a vehicle-only control (e.g., DMSO).

-

Cell Treatment: Aspirate the old medium from the cells and replace it with the prepared treatment media.

-

Incubation: Incubate the plates for 24 to 48 hours at 37°C in a humidified CO₂ incubator to allow for reporter protein expression, carboxylation, and secretion.[15]

-

Sample Collection: After incubation, carefully collect the cell culture supernatant, which contains the secreted reporter protein.

-

Quantification (ELISA): Use an enzyme-linked immunosorbent assay (ELISA) to quantify the amount of correctly carboxylated reporter protein. This typically involves a capture antibody that binds the reporter protein and a detection antibody that is specific to the calcium-bound, carboxylated Gla-domain conformation.

-

Data Analysis: Normalize the results to the vehicle control (representing 100% VKOR activity). Plot the percentage of VKOR activity against the logarithm of the acenocoumarol concentration. Use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the half-maximal inhibitory concentration (IC₅₀).[3]

Clotting Factor Activity Assays (Chromogenic Method)

Principle: Chromogenic assays measure the activity of a specific clotting factor by quantifying its ability to activate a downstream substrate, which in turn cleaves a colorless chromogenic substrate to produce a colored product. The rate of color formation, measured spectrophotometrically at 405 nm, is proportional to the activity of the clotting factor in the sample.[18][19] These assays are highly specific and quantitative.

Detailed Methodology (Example: Chromogenic Factor IX Assay):

-

Sample Preparation: Obtain citrated platelet-poor plasma from subjects. Prepare serial dilutions of patient plasma and standard reference plasma (calibrator) in a suitable buffer (e.g., Tris-based buffer).[18]

-

Reaction Initiation: In a microplate well maintained at 37°C, combine the diluted plasma sample with a reagent containing excess human Factor X (the substrate for FIXa) and Factor VIII (the cofactor).[18][19]

-

Activation: Initiate the reaction by adding a second reagent containing an activator (human Factor XIa), calcium chloride, and phospholipids. This mixture activates the Factor IX present in the plasma sample to Factor IXa. The newly formed Factor IXa, along with its cofactor FVIIIa, then activates Factor X to Factor Xa.[18]

-

Substrate Cleavage: After a precise incubation period, add a third reagent containing a chromogenic substrate specific for Factor Xa (e.g., S-2222). The Factor Xa generated in the previous step cleaves the chromogenic substrate, releasing a yellow-colored compound (p-nitroaniline). The reagent also contains a chelator like EDTA to stop further factor activation.[19]

-

Measurement: Use a spectrophotometer to measure the rate of change in absorbance at 405 nm.

-

Data Analysis: Construct a standard curve by plotting the absorbance values of the calibrator dilutions against their known Factor IX activity levels. Determine the Factor IX activity in the patient sample by interpolating its absorbance value on the standard curve. The result is typically expressed as a percentage of normal activity.[18]

References

- 1. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fritsmafactor.com [fritsmafactor.com]

- 3. researchgate.net [researchgate.net]

- 4. ijbcp.com [ijbcp.com]

- 5. Vitamin K and the Vitamin K Dependent Clotting Factors [practical-haemostasis.com]

- 6. Vitamin K - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Pharmacogenetics of acenocoumarol pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. derangedphysiology.com [derangedphysiology.com]

- 9. Decline of proteins C and S and factors II, VII, IX and X during the initiation of warfarin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. droracle.ai [droracle.ai]

- 11. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Efficiency and effectiveness of the use of an acenocoumarol pharmacogenetic dosing algorithm versus usual care in patients with venous thromboembolic disease initiating oral anticoagulation: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. droracle.ai [droracle.ai]

- 14. researchgate.net [researchgate.net]

- 15. A cell-based high-throughput screen identifies drugs that cause bleeding disorders by off-targeting the vitamin K cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Functional study of the vitamin K cycle in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structural features determining the vitamin K epoxide reduction activity in the VKOR family of membrane oxidoreductases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. coachrom.com [coachrom.com]

- 19. karger.com [karger.com]

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Acenocoumarol Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acenocoumarol is a widely prescribed oral anticoagulant administered as a racemic mixture of (R)- and (S)-enantiomers. These stereoisomers exhibit marked differences in their pharmacokinetic and pharmacodynamic profiles, which are critical for understanding the drug's overall therapeutic effect and variability in patient response. This technical guide provides a comprehensive analysis of the enantioselective properties of acenocoumarol, including detailed experimental protocols, quantitative data, and visual representations of key pathways to support research and development in this area.

Introduction to Acenocoumarol

Acenocoumarol is a vitamin K antagonist that exerts its anticoagulant effect by inhibiting the enzyme Vitamin K Epoxide Reductase Complex 1 (VKORC1).[1] This inhibition disrupts the vitamin K cycle, leading to the production of inactive vitamin K-dependent clotting factors (II, VII, IX, and X).[1] Although administered as a 1:1 mixture, the (S)-enantiomer is significantly more potent than the (R)-enantiomer.

Pharmacokinetics of Acenocoumarol Enantiomers

The pharmacokinetic properties of acenocoumarol are highly stereoselective, influencing the absorption, distribution, metabolism, and elimination of each enantiomer differently.

Absorption and Distribution

Acenocoumarol is rapidly absorbed after oral administration, with a bioavailability of over 60%.[2][3] Both enantiomers are extensively bound to plasma proteins, primarily albumin, with a binding rate of approximately 98%.[2][3]

Metabolism and Elimination

The primary distinction in the pharmacokinetics of the enantiomers lies in their metabolism. The more potent (S)-acenocoumarol is rapidly metabolized, almost exclusively by the cytochrome P450 enzyme CYP2C9.[4][5][6] In contrast, (R)-acenocoumarol has a much slower clearance and is metabolized by multiple CYP enzymes, including CYP1A2 and CYP2C19.[4][5] This difference in metabolic pathways results in a significantly shorter elimination half-life for the (S)-enantiomer.[7][8] The metabolites are primarily excreted in the urine, with a smaller portion eliminated in the feces.[2][3]

Quantitative Pharmacokinetic Data

| Parameter | (R)-Acenocoumarol | (S)-Acenocoumarol |

| Oral Bioavailability | >60%[2][3] | Extensive first-pass metabolism[9] |

| Plasma Protein Binding | ~98%[2][3] | ~98%[2][3] |

| Apparent Volume of Distribution (Vd) | 1.5 to 2 times lower than S(-)[7][8] | 1.5 to 2 times higher than R(+)[7][8] |

| Total Plasma Clearance | ~10 times lower than S(-)[7][8] | ~10 times higher than R(+)[7][8] |

| Elimination Half-life | 9 hours[9] | <2 hours[9] |

| Primary Metabolizing Enzymes | CYP1A2, CYP2C19, CYP2C9[4][5][6] | CYP2C9[4][5][6] |

Pharmacodynamics of Acenocoumarol Enantiomers

The anticoagulant effect of acenocoumarol is also stereoselective.

Potency and Mechanism of Action

The (S)-enantiomer of acenocoumarol is 2 to 5 times more potent as an anticoagulant than the (R)-enantiomer.[10] Both enantiomers inhibit VKORC1, but the higher affinity of the (S)-form for the enzyme results in its greater pharmacologic activity.

Experimental Protocols

Enantioselective Quantification of Acenocoumarol in Plasma

Objective: To separate and quantify the concentrations of (R)- and (S)-acenocoumarol in human plasma.

Methodology: A stereoselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is commonly employed.[10]

-

Sample Preparation: Solid-phase extraction is used to isolate the enantiomers and an internal standard from plasma.[10]

-

Chromatographic Separation: A chiral stationary phase column, such as an Astec Chirobiotic V column, is used with a mobile phase consisting of a mixture of acetonitrile, methanol, and ammonium acetate with formic acid to achieve separation.[10]

-

Mass Spectrometric Detection: Detection is performed using a mass spectrometer in multiple reaction monitoring (MRM) mode with negative ionization.[10]

-

Validation: The method is validated for linearity, accuracy, precision, and stability over a defined concentration range for each enantiomer.[10]

In Vitro Metabolism Studies

Objective: To identify the specific cytochrome P450 enzymes responsible for the metabolism of each acenocoumarol enantiomer.

Methodology:

-

Incubation with Human Liver Microsomes: Each enantiomer is incubated with human liver microsomes. The formation of hydroxylated metabolites is monitored.[5]

-

Chemical Inhibition: Selective chemical inhibitors for different CYP isoforms (e.g., sulfaphenazole for CYP2C9, furafylline for CYP1A2) are used to determine the contribution of each enzyme to the metabolism.[5]

-

Recombinant Human CYPs: The enantiomers are incubated with cDNA-expressed human CYP enzymes to confirm the specific enzymes involved in their hydroxylation.[5]

Assessment of Anticoagulant Effect

Objective: To measure the anticoagulant effect of acenocoumarol.

Methodology: The prothrombin time (PT) assay is the standard method.[11]

-

Sample Collection: Whole blood is collected in a tube containing 3.2% buffered sodium citrate.[11]

-

Plasma Preparation: Platelet-poor plasma is obtained by centrifugation.[12]

-

Assay: Thromboplastin and calcium are added to the plasma sample to initiate coagulation.[12]

-

Measurement: The time in seconds for a fibrin clot to form is measured.[11]

-

International Normalized Ratio (INR): The PT result is standardized by converting it to an INR, which accounts for variations in thromboplastin reagents.[13]

Visualizations

Signaling Pathway of Acenocoumarol's Anticoagulant Action

Caption: Acenocoumarol inhibits VKORC1, disrupting the vitamin K cycle.

Experimental Workflow for Chiral HPLC Analysis

Caption: Workflow for the enantioselective analysis of acenocoumarol.

Logical Relationship of Metabolism and Potency

Caption: Relationship between metabolism, half-life, and potency of enantiomers.

References

- 1. Acenocoumarol | C19H15NO6 | CID 54676537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acenocoumarol’s pharmacokinetic: linear or not? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. excli.de [excli.de]

- 4. ClinPGx [clinpgx.org]

- 5. Cytochrome P4502C9 is the principal catalyst of racemic acenocoumarol hydroxylation reactions in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hug.ch [hug.ch]

- 7. Pharmacokinetics of the enantiomers of acenocoumarol in man - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. aditum.org [aditum.org]

- 10. Stereoselective High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for Determination of R- and S-Acenocoumarol in Human Plasma and Its Application in a Pharmacokinetics Study [scirp.org]

- 11. PhenX Toolkit: Protocols [phenxtoolkit.org]

- 12. atlas-medical.com [atlas-medical.com]

- 13. spectra-labs.com [spectra-labs.com]

An In-depth Technical Guide on the Synthesis and Chemical Properties of Acenocoumarol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acenocoumarol, a 4-hydroxycoumarin derivative, is a potent oral anticoagulant widely used in the prevention and treatment of thromboembolic disorders.[1][2] Its mechanism of action involves the inhibition of vitamin K epoxide reductase (VKOR), an enzyme crucial for the synthesis of vitamin K-dependent clotting factors.[2][3] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological evaluation of acenocoumarol and its derivatives, aimed at supporting research and development in this critical therapeutic area.

Synthesis of Acenocoumarol and Its Derivatives

The synthesis of acenocoumarol and its analogs primarily revolves around the versatile 4-hydroxycoumarin scaffold. Key synthetic strategies include the Michael addition and Knoevenagel condensation reactions.

General Synthesis of Acenocoumarol

A common method for synthesizing acenocoumarol involves the Michael addition of 4-hydroxycoumarin to an α,β-unsaturated ketone, specifically 4-nitrobenzylideneacetone. This reaction can be catalyzed by a base and is often carried out in a suitable solvent like methanol or ethanol with heating.[4]

Synthesis of Imino Derivatives

Novel imino derivatives of acenocoumarol have been synthesized to explore enhanced biological activities.[5] This typically involves the condensation of acenocoumarol with various primary amines.

Synthesis of Other 3-Substituted Derivatives

A variety of other derivatives can be synthesized by reacting 4-hydroxycoumarin with different electrophiles at the C3 position. These reactions are often facilitated by catalysts and can be performed under various conditions, including microwave irradiation for improved efficiency.[6]

Experimental Protocols

Protocol 1: Synthesis of Acenocoumarol [4]

-

Reaction Setup: A mixture of 4-hydroxycoumarin (1 equivalent) and 4-nitrobenzylideneacetone (1.1 equivalents) is prepared in methanol.

-

Catalyst Addition: A catalytic amount of a basic catalyst, such as piperidine or sodium methoxide, is added to the mixture.

-

Reaction Condition: The reaction mixture is refluxed for a period of 4 to 8 hours, with the progress monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure acenocoumarol.

Protocol 2: Synthesis of Imino Derivatives of Acenocoumarol [5]

-

Reaction Setup: Acenocoumarol (1 equivalent) is dissolved in a suitable solvent like ethanol.

-

Reagent Addition: The respective primary amine (1.2 equivalents) is added to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

Reaction Condition: The mixture is refluxed for 6-12 hours.

-

Work-up: After cooling, the precipitated solid is collected by filtration.

-

Purification: The crude product is washed with cold ethanol and then purified by recrystallization.

Chemical Properties of Acenocoumarol Derivatives

The chemical properties of acenocoumarol and its derivatives are crucial for their formulation, stability, and biological activity.

Physicochemical Properties

Acenocoumarol is a white to off-white crystalline powder with a melting point in the range of 196-199 °C.[2] It is practically insoluble in water but soluble in alkaline solutions and some organic solvents.[2][4] The pKa of acenocoumarol is approximately 5.05.[2]

| Property | Acenocoumarol | Phenprocoumon |

| Molecular Formula | C₁₉H₁₅NO₆ | C₁₈H₁₆O₃ |

| Molecular Weight | 353.33 g/mol [2] | 280.31 g/mol [7] |

| Melting Point | 196-199 °C[2] | 179-180 °C[7] |

| pKa | ~5.05[2] | - |

| LogP | ~1.98[2] | ~3.62[7] |

| Solubility in Water | Practically insoluble[2] | Practically insoluble[7] |

Table 1: Physicochemical Properties of Acenocoumarol and Phenprocoumon.

Spectral Data

The structural characterization of acenocoumarol derivatives is performed using various spectroscopic techniques.

| Derivative | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) | IR (cm⁻¹) | Mass Spec (m/z) |

| Acenocoumarol | - | 196-199 | Varies | 3400-2500 (br, OH), 1720 (C=O, lactone), 1680 (C=O, ketone), 1520, 1345 (NO₂) | 353 (M⁺) |

| Imino Derivative 3a[5] | 85 | 210-212 | Varies | 3420 (OH), 1710 (C=O), 1615 (C=N) | Varies |

| Imino Derivative 3b[5] | 82 | 215-217 | Varies | 3425 (OH), 1715 (C=O), 1620 (C=N) | Varies |

Table 2: Selected Synthesis and Spectral Data for Acenocoumarol and its Imino Derivatives.

Chemical Stability and Degradation

Forced degradation studies are essential to understand the stability of acenocoumarol under various stress conditions.

Protocol 3: Forced Degradation Study of Acenocoumarol [8]

-

Acid Hydrolysis: Acenocoumarol solution is treated with 1M HCl and refluxed at 70°C for 6 hours.

-

Base Hydrolysis: Acenocoumarol solution is treated with 1M NaOH and refluxed at 70°C for 6 hours.

-

Oxidative Degradation: Acenocoumarol solution is treated with 3% H₂O₂ and refluxed at 70°C for 6 hours.

-

Thermal Degradation: Solid acenocoumarol is heated in an oven at 100°C for 6 hours.

-

Photolytic Degradation: Acenocoumarol solution is exposed to direct sunlight for 6 hours.

-

Analysis: The samples are analyzed by a stability-indicating HPLC method to determine the extent of degradation.

| Stress Condition | % Degradation of Acenocoumarol |

| Acidic (1M HCl, 70°C, 6h) | 98.45%[8] |

| Basic (1M NaOH, 70°C, 6h) | No significant degradation[8] |

| Oxidative (3% H₂O₂, 70°C, 6h) | 19.81%[8] |

| Thermal (100°C, 6h) | No significant degradation[8] |

| Photolytic (Sunlight, 6h) | 31.88%[8] |

Table 3: Results of Forced Degradation Studies of Acenocoumarol. [8]

Biological Activity and Evaluation

The primary biological activity of acenocoumarol derivatives is their anticoagulant effect, which is typically evaluated using the prothrombin time (PT) assay.

Mechanism of Action: Vitamin K Cycle Inhibition

Acenocoumarol exerts its anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase (VKOR). This enzyme is a key component of the vitamin K cycle, which is essential for the post-translational gamma-carboxylation of several clotting factors (II, VII, IX, and X). By inhibiting VKOR, acenocoumarol prevents the regeneration of the active form of vitamin K, leading to the production of under-carboxylated, inactive clotting factors.[2][3]

Figure 1: Mechanism of action of acenocoumarol in the Vitamin K cycle.

Prothrombin Time (PT) Assay

The PT assay is a fundamental in vitro test used to assess the extrinsic and common pathways of coagulation and is the standard method for monitoring oral anticoagulant therapy.[9][10]

Protocol 4: Prothrombin Time (PT) Assay [9][10]

-

Sample Preparation: Blood is collected in a tube containing sodium citrate to prevent premature clotting. The blood is then centrifuged to separate the plasma.

-

Assay Procedure: a. A sample of the patient's plasma is placed in a test tube and warmed to 37°C. b. Thromboplastin (a source of tissue factor) and calcium are added to the plasma to initiate clotting. c. The time it takes for a clot to form is measured in seconds.

-

Data Analysis: The patient's PT is often compared to a normal reference range and may be reported as an International Normalized Ratio (INR) for standardized results.

Figure 2: Experimental workflow for the Prothrombin Time (PT) assay.

Structure-Activity Relationship (SAR)

The anticoagulant activity of acenocoumarol derivatives is highly dependent on their chemical structure. Modifications at the 3-position of the 4-hydroxycoumarin ring can significantly impact potency. For instance, the introduction of certain imino groups has been shown to potentially enhance anticoagulant activity compared to the parent acenocoumarol.[5]

| Compound | Anticoagulant Activity (Relative to Warfarin) |

| Warfarin | 1.0 |

| Acenocoumarol | ~1.5 - 2.0 |

| Phenprocoumon | ~0.8 - 1.2 |

| Imino Derivative 3a[5] | Potentially enhanced |

| Imino Derivative 3b[5] | Potentially enhanced |

Table 4: Relative Anticoagulant Activity of Selected Coumarin Derivatives. (Note: Relative activities are approximate and can vary depending on the assay conditions).

Conclusion

This technical guide has provided a detailed overview of the synthesis, chemical properties, and biological evaluation of acenocoumarol and its derivatives. The synthetic protocols, tabulated data, and workflow diagrams offer a valuable resource for researchers in the field of anticoagulant drug discovery and development. Further exploration of the structure-activity relationships of novel acenocoumarol analogs holds promise for the development of safer and more effective antithrombotic agents.

Figure 3: General workflow for the synthesis and purification of an acenocoumarol derivative.

References

- 1. benchchem.com [benchchem.com]

- 2. Acenocoumarol | C19H15NO6 | CID 54676537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis, anticoagulant and PIVKA-II induced by new 4-hydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aditum.org [aditum.org]

- 5. Synthesis and characterization of novel imino derivatives of acenocoumarol: chiral separation, absolute configuration and determination of biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]

- 7. Phenprocoumon | C18H16O3 | CID 54680692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. PhenX Toolkit: Protocols [phenxtoolkit.org]

- 10. uomus.edu.iq [uomus.edu.iq]

An In-depth Technical Guide to the In Vitro and In Vivo Anticoagulant Effects of Acenocoumarol

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticoagulant properties of acenocoumarol, detailing its mechanism of action, and summarizing key findings from both in vitro and in vivo studies. The document includes structured data tables for quantitative analysis, detailed experimental protocols, and visualizations of critical pathways and workflows to support research and development efforts in the field of anticoagulation.

Mechanism of Action: Vitamin K Antagonism

Acenocoumarol is a 4-hydroxycoumarin derivative that exerts its anticoagulant effect by acting as a Vitamin K antagonist.[1][2][3] Its primary target is the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1).[4][5][6]

The coagulation cascade relies on several vitamin K-dependent clotting factors (II, VII, IX, and X).[6][7][8] These factors require gamma-carboxylation of their glutamate residues to become biologically active, a process for which reduced vitamin K (vitamin KH2) is an essential cofactor.[1][7] During this process, vitamin KH2 is oxidized to vitamin K epoxide. The VKORC1 enzyme is responsible for recycling vitamin K epoxide back to its active, reduced form, thus perpetuating the cycle.[6][8]

Acenocoumarol competitively inhibits VKORC1, leading to a depletion of reduced vitamin K.[1][6][7] This impairment of the vitamin K cycle results in the production of under-carboxylated, inactive clotting factors, thereby reducing the coagulability of the blood.[5][7] The full anticoagulant effect is typically observed after a delay, as it depends on the degradation of pre-existing, active clotting factors.[6]

Caption: Acenocoumarol inhibits VKORC1, disrupting the Vitamin K cycle.

In Vitro Studies

In vitro studies are crucial for characterizing the direct interaction of acenocoumarol with its molecular target and its behavior in a controlled biological environment.

Quantitative Data from In Vitro Assays

The following table summarizes key quantitative data obtained from in vitro experiments.

| Parameter | Result | System/Assay | Reference |

| VKORC1 Inhibition | More potent than phenprocoumon, warfarin, and fluindione | In vitro VKOR activity assay | [5] |

| Serum Protein Binding | 98.7% (constant over 0.021–8.34 µg/ml) | In vitro binding to human serum proteins | [9] |

| Albumin Binding | 97.5% (to human serum albumin) | In vitro binding assay | [9] |

Experimental Protocols

Protocol 2.2.1: Vitamin K Epoxide Reductase (VKOR) Inhibition Assay

This assay quantifies the inhibitory effect of acenocoumarol on its target enzyme.

-

Preparation of Enzyme Source: Prepare microsomes from cells (e.g., HEK293) overexpressing human VKORC1 or from liver tissue.

-

Reaction Mixture: In a microplate well, combine the microsomal preparation with a reaction buffer containing a reducing agent (e.g., dithiothreitol, DTT).

-

Inhibitor Addition: Add varying concentrations of acenocoumarol (or other test compounds) to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

-

Initiation of Reaction: Start the reaction by adding the substrate, vitamin K1 epoxide.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

-

Termination and Detection: Stop the reaction (e.g., by adding a strong acid or organic solvent). The product (vitamin K) is then extracted and quantified using High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection.

-

Data Analysis: Plot the percentage of VKORC1 inhibition against the logarithm of the acenocoumarol concentration. Calculate the half-maximal inhibitory concentration (IC50) value using a non-linear regression model.

Caption: Workflow for a typical in vitro VKORC1 inhibition assay.

In Vivo Studies

In vivo studies provide essential information on the pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) of acenocoumarol in a whole organism.

Pharmacokinetics

Acenocoumarol is administered as a racemic mixture of R(+) and S(-) enantiomers, which exhibit different pharmacokinetic profiles.[10][11][12]

3.1.1. Quantitative Pharmacokinetic Data

The table below presents key pharmacokinetic parameters for acenocoumarol in humans.

| Parameter | Value | Details | Reference |

| Time to Peak (Tmax) | 1-4 hours | Following a single 12 mg oral dose | [13] |

| 1-3 hours | Following a single 10 mg oral dose | [11] | |

| Peak Concentration (Cmax) | 244.19 - 644.23 µg/L | Following a single 12 mg oral dose | [13] |

| Elimination Half-life (t½) | 8.2 - 8.7 hours | Racemic mixture | [9] |

| 6.29 - 14.22 hours | Racemic mixture | [13] | |

| 8 - 11 hours | Racemic mixture | [3][11] | |

| Systemic Clearance | 1.86 - 5.62 L/h | Following a single 12 mg oral dose | [13] |

| ~10x higher for S(-) vs. R(+) enantiomer | After intravenous administration | [10] | |

| Metabolism | Primarily via CYP2C9 | 6- and 7-hydroxylation are major pathways | [4][11] |

| Systemic Availability | ~60% | Following oral administration | [11] |

| 94.22 - 98.01% | Calculated from a hepatic blood flow rate limited model | [13] |

3.1.2. Metabolism

The metabolism of acenocoumarol is stereoselective. S-acenocoumarol hydroxylation is mainly mediated by CYP2C9, with minor contributions from CYP2C18 and CYP2C19.[4] R-acenocoumarol hydroxylation is catalyzed by CYP2C9, CYP2C19, and CYP1A2.[4] Genetic variations in these enzymes, particularly CYP2C9, can significantly alter patient response and dose requirements.[4]

Pharmacodynamics

The anticoagulant effect of acenocoumarol is monitored by measuring its impact on the coagulation cascade.

3.2.1. Quantitative Pharmacodynamic Data

Genetic polymorphisms, especially in the VKORC1 gene, are major determinants of the dose required to achieve a therapeutic anticoagulant effect.[14][15]

| Gene & Genotype | Mean Acenocoumarol Dose (mg/day) | Study Phase / Condition | Reference |

| VKORC1 -1639G>A (Wild) | 2.31 ± 0.89 | Initiation Phase | [14][16] |

| VKORC1 -1639G>A (Heterozygous) | 1.82 ± 0.71 | Initiation Phase | [14][16] |

| VKORC1 -1639G>A (Mutant) | 1.75 ± 0.69 | Initiation Phase | [14][16] |

| VKORC1 (Wild) | 3.39 ± 1.36 | Maintenance Phase | [14] |

| VKORC1 (Heterozygous) | 2.58 ± 0.79 | Maintenance Phase | [14] |

| VKORC1 (GG Genotype) | 3.68 ± 0.87 | Maintenance Phase | [15] |

| VKORC1 (GA/AA Genotypes) | 2.27 ± 0.67 | Maintenance Phase | [15] |

Experimental Protocols

Protocol 3.3.1: Prothrombin Time (PT) and International Normalized Ratio (INR)

The PT test is the standard method for monitoring the efficacy of vitamin K antagonists like acenocoumarol.[17][18][19]

-

Blood Collection: Collect a whole blood sample from the patient into a tube containing a citrate anticoagulant (e.g., 3.2% sodium citrate).

-

Plasma Preparation: Centrifuge the blood sample to separate the platelet-poor plasma.

-

Test Procedure:

-

Pre-warm the patient's plasma sample to 37°C.

-

Add a thromboplastin reagent (a mixture of tissue factor and phospholipids) to the plasma.

-

Measure the time it takes for a fibrin clot to form. This time, in seconds, is the Prothrombin Time (PT).

-

-

INR Calculation: The PT result is standardized by converting it to the International Normalized Ratio (INR). The calculation is:

-

INR = (Patient PT / Mean Normal PT) ^ ISI

-

Where the Mean Normal PT is the geometric mean PT of a healthy population, and the ISI (International Sensitivity Index) is a value assigned to the specific batch of thromboplastin reagent to standardize it against an international reference.

-

-

Therapeutic Range: For most indications, the target therapeutic INR range for patients on acenocoumarol is 2.0 to 3.0.[5][20]

Caption: Workflow for an in vivo study monitoring acenocoumarol's effect.

References

- 1. Acenocoumarol | C19H15NO6 | CID 54676537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acenocoumarol [drugfuture.com]

- 3. Acenocoumarol - Wikipedia [en.wikipedia.org]

- 4. ClinPGx [clinpgx.org]

- 5. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Acenocoumarol? [synapse.patsnap.com]

- 7. Acenocoumarol Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. What is Acenocoumarol used for? [synapse.patsnap.com]

- 9. Biotransformation and pharmacokinetics of acenocoumarol (Sintrom®) in man | Semantic Scholar [semanticscholar.org]

- 10. Pharmacokinetics of the enantiomers of acenocoumarol in man - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acenocoumarol’s pharmacokinetic: linear or not? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aditum.org [aditum.org]

- 13. Pharmacokinetic analysis of a new acenocoumarol tablet formulation during a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

- 15. The Role of Clinical Variables and VKORC1 Polymorphism in Efficacy and Stability of Acenocoumarol in Neurological Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journaljammr.com [journaljammr.com]

- 17. Transition from argatroban to oral anticoagulation with phenprocoumon or acenocoumarol: effects on prothrombin time, activated partial thromboplastin time, and Ecarin Clotting Time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The influence on INRs and coagulation factors of the time span between blood sample collection and intake of phenprocoumon or acenocoumarol: consequences for the assessment of the dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Coagulation - Wikipedia [en.wikipedia.org]

- 20. clinicaltrials.eu [clinicaltrials.eu]

The Genesis of a Potent Anticoagulant: A Technical Guide to the Discovery and Development of Acenocoumarol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide chronicles the discovery and development of acenocoumarol, a potent vitamin K antagonist that has been a mainstay in anticoagulant therapy for decades. From the foundational research on coumarin derivatives to the elucidation of its mechanism of action and extensive clinical evaluation, this document provides a comprehensive overview for professionals in the field of drug discovery and development.

Historical Context and Discovery

The journey to acenocoumarol began with the investigation of a mysterious hemorrhagic disease in cattle in the early 20th century. This "sweet clover disease" was eventually traced to the consumption of spoiled sweet clover hay, leading to the isolation of the anticoagulant compound dicumarol by Karl Paul Link and his team at the University of Wisconsin in the 1930s.[1] This seminal discovery paved the way for the development of a new class of oral anticoagulants.

Building upon this foundation, researchers sought to synthesize more potent and pharmacologically predictable coumarin derivatives. In 1955, Stoll and Litvan successfully synthesized acenocoumarol, a 4-hydroxycoumarin derivative, through a series of substitutions on the warfarin molecule.[2] Acenocoumarol distinguished itself with a more rapid onset and offset of action compared to its predecessors, offering potential advantages in clinical management.

Chemical Synthesis

Acenocoumarol, chemically known as 4-hydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]-2H-chromen-2-one, is synthesized via a Michael addition reaction. This involves the condensation of 4-hydroxycoumarin with 4-nitrophenyl-3-buten-2-one (p-nitrobenzalacetone).[2][3]

Experimental Protocol: Michael Addition Synthesis of Acenocoumarol

This protocol is a generalized representation based on established chemical principles for the synthesis of coumarin derivatives.

Materials:

-

4-hydroxycoumarin

-

4-nitrophenyl-3-buten-2-one (p-nitrobenzalacetone)

-

Basic or alkali catalyst (e.g., pyridine, sodium ethoxide) or heat

-

Solvent (e.g., ethanol, methanol, or solvent-free)

-

Acetone (for purification)

-

Hydrochloric acid (for workup, if necessary)

-

Standard laboratory glassware and heating apparatus

Procedure:

-

Reactant Mixture: In a round-bottom flask, combine equimolar amounts of 4-hydroxycoumarin and 4-nitrophenyl-3-buten-2-one.

-

Catalysis/Reaction Conditions:

-

Catalytic Method: Add a catalytic amount of a suitable base (e.g., pyridine). The reaction can proceed at room temperature or with gentle heating.

-

Thermal Method (Solvent-Free): Heat the mixture in an oil bath at a temperature ranging from 120°C to 150°C for several hours.[2]

-

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting materials.

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

If a solvent was used, it may be removed under reduced pressure.

-

Dissolve the crude product in a minimal amount of hot acetone.[2]

-

Allow the solution to cool, inducing crystallization of the acenocoumarol product.

-

Collect the crystals by filtration and wash with cold acetone.

-

If necessary, further purification can be achieved by recrystallization.

-

-

Characterization: The final product can be characterized by determining its melting point (typically 196-199°C) and using spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to confirm its structure.[2]

Mechanism of Action: Vitamin K Antagonism

Acenocoumarol exerts its anticoagulant effect by inhibiting the enzyme vitamin K epoxide reductase complex subunit 1 (VKORC1).[4][5] This enzyme is a critical component of the vitamin K cycle.

Vitamin K is an essential cofactor for the gamma-carboxylation of glutamate residues on several clotting factors, namely factors II (prothrombin), VII, IX, and X, as well as the anticoagulant proteins C and S.[4] This carboxylation step is crucial for the calcium-binding capacity of these factors, which is a prerequisite for their activation and participation in the coagulation cascade.

By inhibiting VKORC1, acenocoumarol prevents the reduction of vitamin K epoxide to its active, hydroquinone form. This leads to a depletion of active vitamin K, thereby impairing the gamma-carboxylation and activation of the vitamin K-dependent clotting factors. The resulting decrease in functional clotting factors slows down the coagulation process, hence producing an anticoagulant effect.[4]

Below is a diagram illustrating the Vitamin K cycle and the point of inhibition by acenocoumarol.

Caption: The Vitamin K cycle and the inhibitory action of acenocoumarol on VKORC1.

Pharmacological Properties

Acenocoumarol is administered as a racemic mixture of R(+) and S(-) enantiomers.[6] The pharmacological properties of acenocoumarol have been extensively studied, and key parameters are summarized in the tables below.

Pharmacokinetic Parameters

| Parameter | Value | Reference(s) |

| Absorption | ||

| Bioavailability | >60% | [6][7] |

| Time to Peak Plasma Concentration (Tmax) | 1-4 hours | [6][8] |

| Distribution | ||

| Protein Binding | >98% (mainly to albumin) | [4][6] |

| Metabolism | ||

| Major Metabolizing Enzymes | CYP2C9, with minor contributions from CYP1A2 and CYP2C19 | [5] |

| Major Metabolites | 6- and 7-hydroxylated metabolites | [5] |

| Elimination | ||

| Elimination Half-life (t1/2) | 8-11 hours | [4][6] |

| Apparent Plasma Clearance | 3.65 L/h | [4] |

| Route of Excretion | ~60% in urine, ~29% in feces | [6][7] |

Pharmacodynamic Parameters

| Parameter | Description | Reference(s) |

| Onset of Action | Therapeutic effect is typically observed within 36 to 72 hours. | [4] |

| Monitoring | International Normalized Ratio (INR) is the standard for monitoring anticoagulant effect. | [9] |

| Therapeutic INR Range | Typically 2.0-3.0 for most indications. | [9] |

| Genetic Variability | Polymorphisms in CYP2C9 and VKORC1 genes can significantly influence dose requirements. | [5] |

Clinical Development and Key Trials

The clinical development of acenocoumarol has focused on establishing its efficacy and safety in the prevention and treatment of thromboembolic disorders. Numerous clinical trials have been conducted, with a key area of investigation being its use in venous thromboembolism (VTE), including deep vein thrombosis (DVT) and pulmonary embolism (PE).

Representative Clinical Trial Protocol: Acenocoumarol in Venous Thromboembolism

The following is a generalized protocol based on the methodologies of randomized controlled trials investigating acenocoumarol for VTE.

Study Design:

-

Type: Multicenter, randomized, controlled, single-blind or double-blind clinical trial.[9][10]

-

Objective: To evaluate the efficacy and safety of acenocoumarol in patients with newly diagnosed VTE.

-

Comparator: Standard of care, which may include another anticoagulant regimen (e.g., heparin followed by a vitamin K antagonist) or a different dosing strategy.[10]

Participant Population:

-

Inclusion Criteria:

-

Adult patients (≥18 years) with objectively confirmed acute VTE (DVT or PE).[9]

-

Requirement for anticoagulant therapy for at least 3 months.

-

Informed consent provided.

-

-

Exclusion Criteria:

-

Contraindications to anticoagulant therapy (e.g., active bleeding, recent major surgery, severe bleeding diathesis).

-

Severe renal or hepatic impairment.

-

Pregnancy or breastfeeding.

-

Known hypersensitivity to acenocoumarol or other coumarin derivatives.

-

Intervention:

-

Experimental Arm: Acenocoumarol administered orally, with the initial dose and subsequent adjustments guided by a specific protocol (e.g., a standard dosing nomogram or a pharmacogenetic algorithm).[9]

-

Control Arm: Acenocoumarol administered according to standard local clinical practice or a comparator anticoagulant.[9]

-

Concomitant Therapy: Initial treatment with low molecular weight heparin (LMWH) or unfractionated heparin is common for the first few days of therapy until the INR reaches the therapeutic range.[9]

Endpoints:

-

Primary Efficacy Endpoint:

-

Primary Safety Endpoint:

-

Incidence of major and clinically relevant non-major bleeding events.

-

-

Secondary Endpoints:

-

Recurrence of symptomatic VTE.

-

All-cause mortality.

-

Percentage of time spent in the therapeutic INR range (TTR).

-

Monitoring and Data Collection:

-

Regular INR monitoring is performed throughout the study period.

-

Adverse events, particularly bleeding and thromboembolic events, are systematically recorded and adjudicated by an independent committee.

-

Genotyping for relevant polymorphisms (e.g., CYP2C9, VKORC1) may be performed at baseline for pharmacogenetic-guided dosing arms.[9]

Below is a diagram representing the workflow of a typical clinical trial for acenocoumarol in VTE.

Caption: A generalized workflow for a randomized controlled trial of acenocoumarol in VTE.

Conclusion

The discovery and development of acenocoumarol represent a significant advancement in the field of anticoagulation. Its journey from the early days of coumarin research to its establishment as a widely used therapeutic agent is a testament to the principles of medicinal chemistry and rigorous clinical evaluation. As a potent vitamin K antagonist with a well-characterized pharmacological profile, acenocoumarol continues to be an important tool in the management of thromboembolic diseases. This technical guide provides a comprehensive resource for researchers and professionals involved in the ongoing efforts to refine and improve anticoagulant therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Acenocoumarol Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]

- 4. ClinPGx [clinpgx.org]

- 5. Acenocoumarol’s pharmacokinetic: linear or not? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. excli.de [excli.de]

- 7. Pharmacokinetic analysis of a new acenocoumarol tablet formulation during a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acenocoumarol Pharmacogenetic Dosing Algorithm versus Usual Care in Patients with Venous Thromboembolism: A Randomised Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acenocoumarol and heparin compared with acenocoumarol alone in the initial treatment of proximal-vein thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acenocoumarol Pharmacogenetic Dosing Algorithm versus Usual Care in Patients with Venous Thromboembolism: A Randomised Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Characterization of Acenocoumarol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acenocoumarol is a potent oral anticoagulant medication belonging to the 4-hydroxycoumarin class of vitamin K antagonists.[1] It is widely prescribed for the prevention and treatment of thromboembolic disorders, such as deep vein thrombosis, pulmonary embolism, and stroke in patients with atrial fibrillation.[1] Structurally similar to warfarin, acenocoumarol exerts its therapeutic effect by inhibiting the enzyme vitamin K epoxide reductase, thereby interfering with the synthesis of vitamin K-dependent clotting factors.[2] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical characterization of acenocoumarol.

Molecular Structure and Physicochemical Properties

Acenocoumarol, with the IUPAC name 4-hydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]chromen-2-one, is a derivative of coumarin.[1] Its structure features a central 4-hydroxycoumarin core substituted at the 3-position with a side chain containing a p-nitrophenyl group and a keto-group.[1] This substitution creates a chiral center, and acenocoumarol is administered as a racemic mixture of its (R)- and (S)-enantiomers.[3]

Key Structural and Physicochemical Data

The fundamental molecular and physical properties of acenocoumarol are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₉H₁₅NO₆ |

| Molecular Weight | 353.33 g/mol |

| Appearance | White to tan crystalline solid |

| Melting Point | 196-199 °C |

| Solubility | Practically insoluble in water; soluble in DMSO, heptane, and xylene (≥17 mg/mL); sparingly soluble in ethanol and aqueous buffers.[4] |

| pKa | 4.7 (Uncertain) |

Spectroscopic and Chromatographic Characterization

The definitive identification and characterization of acenocoumaral rely on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on both the coumarin and nitrophenyl rings, typically in the range of 7.0-8.5 ppm. The protons on the aliphatic side chain would appear at higher field strengths, with the methyl protons of the acetyl group appearing as a singlet around 2.0-2.5 ppm. The methine and methylene protons on the side chain would exhibit more complex splitting patterns.

-

¹³C NMR: The spectrum would display signals for the carbonyl carbons of the lactone and ketone groups in the downfield region (160-200 ppm). The aromatic carbons would resonate between 110-160 ppm, and the aliphatic carbons would be found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a valuable tool for identifying the functional groups present in the acenocoumarol molecule. The characteristic absorption bands are detailed in the table below.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3200–3550 (broad) | O-H | Stretching |

| 3000-3100 | Aromatic C-H | Stretching |

| ~1715 (sharp) | C=O (ketone) | Stretching |

| ~1650 (strong) | C=O (lactone) | Stretching |

| 1550-1700 | C=C | Stretching |

| 1500-1600 & 1300-1370 | N-O (nitro group) | Asymmetric & Symmetric Stretching |

| 1029-1200 | C-N | Stretching |

| Below 1500 | Fingerprint Region | Complex vibrations |

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and elucidating the fragmentation pattern of acenocoumarol.

-

Molecular Ion Peak: In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is expected at an m/z of 353.[1]

-

Fragmentation Pattern: Common fragmentation pathways involve the cleavage of the side chain. Key fragment ions observed in GC-MS and LC-MS/MS analyses include those at m/z 310 and 121, among others.[1] High-resolution mass spectrometry can be used to confirm the elemental composition of the parent molecule and its fragments.[5]

Experimental Protocols

Synthesis of Acenocoumarol via Michael Addition

A common method for the synthesis of acenocoumarol is the Michael addition of 4-hydroxycoumarin to 4-nitrobenzalacetone.[6]

Methodology:

-

Reactant Mixture: Equimolar amounts of 4-hydroxycoumarin and 4-nitrobenzalacetone are mixed.[6]

-

Heating: The mixture is heated in an oil bath at a temperature of 135-140°C for 12-14 hours.[6]

-

Isolation: After cooling, the resulting melt is dissolved in acetone. The crude product precipitates and is collected by filtration.[6]

-

Purification: The product can be further purified by recrystallization from a suitable solvent, such as glacial acetic acid, to yield crystalline acenocoumarol.[4]

Characterization by HPLC-MS/MS

A stereoselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be employed for the separation and quantification of the R- and S-enantiomers of acenocoumarol in biological matrices.[7]

Methodology:

-

Sample Preparation: Plasma samples containing acenocoumarol are spiked with an internal standard (e.g., acenocoumarol-D5). The samples are acidified and subjected to solid-phase extraction (SPE) for purification and concentration.[7]

-

Chromatographic Separation: The extracted enantiomers are separated on a chiral HPLC column (e.g., Chiralpak® IB) with an appropriate mobile phase.[8]

-

Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode with electrospray ionization (ESI) in the negative ion mode. The precursor ion for acenocoumarol is m/z 352.1, and a characteristic product ion is m/z 265.0.[7]

-

Quantification: The concentration of each enantiomer is determined by comparing its peak area to that of the internal standard using a calibration curve.[7]

Visualizations

Signaling Pathway of Acenocoumarol

The following diagram illustrates the mechanism of action of acenocoumarol as a vitamin K antagonist in the coagulation cascade.

Caption: Mechanism of action of acenocoumarol in the vitamin K cycle.

Experimental Workflow for Acenocoumarol Characterization

The diagram below outlines a typical experimental workflow for the synthesis and characterization of acenocoumarol.

Caption: Experimental workflow for acenocoumarol synthesis and characterization.

References

- 1. Acenocoumarol | C19H15NO6 | CID 54676537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Coagulation - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. aditum.org [aditum.org]

- 5. benthamopen.com [benthamopen.com]

- 6. aditum.org [aditum.org]

- 7. Stereoselective High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for Determination of R- and S-Acenocoumarol in Human Plasma and Its Application in a Pharmacokinetics Study [scirp.org]

- 8. Synthesis and characterization of novel imino derivatives of acenocoumarol: chiral separation, absolute configuration and determination of biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Acenocoumarol's Role in the Coagulation Cascade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acenocoumarol is a potent oral anticoagulant belonging to the 4-hydroxycoumarin class of vitamin K antagonists (VKAs).[1][2] It is widely prescribed for the prevention and treatment of thromboembolic disorders, such as deep vein thrombosis and pulmonary embolism, and for stroke prevention in patients with atrial fibrillation.[3][4][5] Its therapeutic effect is achieved by disrupting the vitamin K cycle, which is essential for the biological activation of several key coagulation factors.[4][6] This guide provides an in-depth examination of acenocoumarol's mechanism of action, its pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used to assess its anticoagulant effects.

The Coagulation Cascade and the Vitamin K Cycle

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin clot. This process involves numerous clotting factors that are synthesized in the liver. A critical post-translational modification required for the activity of several of these factors—Factors II (prothrombin), VII, IX, and X—is gamma-carboxylation of their glutamic acid residues.[1][3] This reaction is dependent on the reduced form of vitamin K (vitamin K hydroquinone) as a cofactor.[1][6]

During the carboxylation reaction, vitamin K hydroquinone is oxidized to vitamin K epoxide. For coagulation to be sustained, vitamin K epoxide must be recycled back to its active, reduced form. This recycling is carried out by the enzyme Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1).[3][5]

Core Mechanism of Action of Acenocoumarol

Acenocoumarol exerts its anticoagulant effect by directly inhibiting the VKORC1 enzyme.[3][5] By blocking this key enzyme, acenocoumarol prevents the regeneration of vitamin K hydroquinone, leading to a functional deficiency of active vitamin K.[1][6]

This inhibition disrupts the gamma-carboxylation of vitamin K-dependent proteins, leading to the hepatic production of under-carboxylated, biologically inactive forms of clotting Factors II, VII, IX, and X.[1][2] The synthesis of the natural anticoagulant proteins C and S, which are also vitamin K-dependent, is similarly impaired.[1][5] The net result is a significant reduction in the capacity for thrombin generation and a prolongation of clotting time.[1] The anticoagulant effect of acenocoumarol is not immediate, as it depends on the natural clearance and degradation of already circulating, active clotting factors.[3]

Caption: Acenocoumarol inhibits the VKORC1 enzyme, disrupting the Vitamin K cycle.

Pharmacodynamic and Pharmacokinetic Profile

The clinical effect of acenocoumarol is monitored by measuring the prothrombin time (PT), which is standardized as the International Normalized Ratio (INR).[4] The therapeutic target INR range is typically between 2.0 and 3.0 for most indications.[4][7]

Acenocoumarol is administered as a racemic mixture of R(+) and S(-) enantiomers.[8][9] It is rapidly absorbed orally, reaching peak plasma concentrations within 1 to 3 hours.[5][6] The drug is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9, with minor contributions from other isoforms like CYP1A2 and CYP2C19.[6][8] Genetic polymorphisms in CYP2C9 and VKORC1 are major determinants of the wide inter-individual variability in dose requirements.[10][11][12]

Caption: Acenocoumarol inactivates factors II, VII, IX, and X, reducing thrombin generation.

Quantitative Data Summary

The following tables summarize key quantitative data related to the pharmacokinetics and pharmacodynamics of acenocoumarol.

Table 1: Pharmacokinetic Parameters of Acenocoumarol

| Parameter | Value | Reference(s) |

| Time to Peak Plasma Conc. (Tmax) | 1 - 3 hours | [5][6] |

| Systemic Bioavailability | > 60% | [6][9] |

| Plasma Half-life (t½) | 8 - 24 hours | [5][6][9] |

| Plasma Protein Binding | ~ 98% | [9] |

| Metabolism | Primarily Hepatic (CYP2C9) | [8][9] |

| Excretion | 60% in urine, 29% in feces | [6][9] |

Table 2: Influence of VKORC1 Genotype on Acenocoumarol Dose Requirements

| VKORC1 -1639G>A Genotype | Mean Initiation Dose (mg/day) | Mean Maintenance Dose (mg/day) | Reference(s) |

| Wild Type (GG) | 2.31 ± 0.89 | 3.39 ± 1.36 | [10] |

| Heterozygous (GA) | 1.82 ± 0.71 | 2.58 ± 0.79 | [10] |

| Homozygous Mutant (AA) | 1.75 ± 0.69 | Not specified | [10] |

Table 3: Pharmacodynamic Effect in an Experimental Endotoxemia Model

| Biomarker | Placebo Group (Peak Level) | Acenocoumarol Group (Peak Level) | Fold Increase (Placebo) | Reference(s) |

| Prothrombin Fragment 1+2 (F1+2) | 4.1 nmol/L | 1.0 nmol/L | 8-fold | [13] |

Experimental Protocols

Prothrombin Time (PT) and International Normalized Ratio (INR) Assay

The PT test is the cornerstone for monitoring VKA therapy. It assesses the integrity of the extrinsic and common pathways of the coagulation cascade.[14]